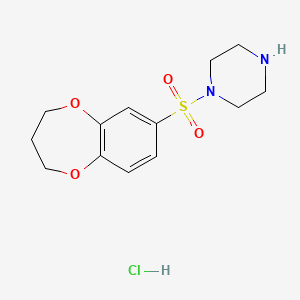![molecular formula C9H19ClN2O3S B2722008 Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride CAS No. 2413869-68-6](/img/structure/B2722008.png)
Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O3S and its molecular weight is 270.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Derivative Formation
Synthesis of 3-(Phenylsulfonimidoyl)propanoate Derivatives : This research by Tye and Skinner (2002) discusses the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate. The study provides insights into the conformational properties of pseudo-dipeptides formed in the process (Tye & Skinner, 2002).
Heterocyclic Synthesis : Klutchko et al. (1974) developed a novel synthesis for 3-substituted chromones using o-hydroxy-ω-(methylsulfinyl)acetophenones. This process is significant for producing compounds with potential applications in medicinal chemistry (Klutchko et al., 1974).
Synthesis of 5-Aryl-1,4,2-dithiazolium Salts : Yonemoto et al. (1990) explored the synthesis of these salts, important for various chemical transformations. The methodology developed could be crucial for the synthesis of compounds containing the Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate structure (Yonemoto et al., 1990).
Pharmacology and Drug Development
Asymmetric Synthesis of Amino Acids : Research by Oppolzer, Tamura, and Deerberg (1992) focuses on the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids, demonstrating the compound's relevance in pharmaceutical applications (Oppolzer et al., 1992).
Computational Peptidology for Antifungal Tripeptides : Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed conceptual density functional theory to study the molecular properties of antifungal tripeptides. This research has implications for drug design, where the chemical structure could play a role (Flores-Holguín et al., 2019).
Biocatalysis of S-3-amino-3-phenylpropionic acid : Li et al. (2013) explored the biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its importance as a pharmaceutical intermediate. This study can provide insights into the biocatalytic potential of related compounds (Li et al., 2013).
Mecanismo De Acción
Mode of Action
The mode of action of EN300-26573163 involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
EN300-26573163 may affect various biochemical pathways within the cell The specifics of these pathways and their downstream effects are not yet fully understood
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-26573163 . These factors could include pH, temperature, and the presence of other molecules. Understanding these influences can help optimize the use of this compound.
Propiedades
IUPAC Name |
methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-11(5-4-8(12)14-2)9(13)7(10)6-15-3;/h7H,4-6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJKRQKADMTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)C(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)

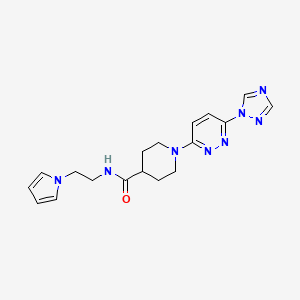
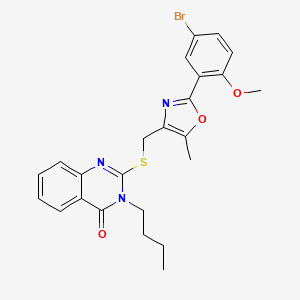
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721932.png)
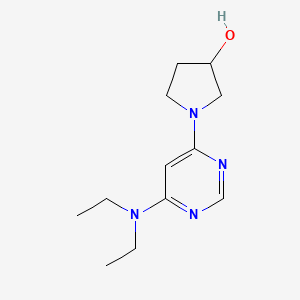
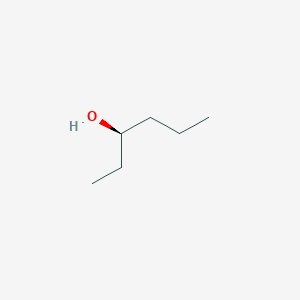
![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)
